1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine
Description
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine is a neonicotinoid-derived compound designed as a bioisostere, replacing the imidazolidine ring in insecticides like imidacloprid with a dihydropiperazine scaffold . This modification introduces rigidity into the molecular structure, enhancing binding affinity to nicotinic acetylcholine receptors (nAChRs) in insects. The compound is synthesized via regioselective monothionation of piperazinediones and is available at 95% purity . Its structural features, including the electron-withdrawing 2-fluorophenyl group and thiazolylmethyl moiety, are critical for insecticidal activity.
Properties
IUPAC Name |
2-chloro-5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3S/c15-14-17-9-11(20-14)10-18-5-7-19(8-6-18)13-4-2-1-3-12(13)16/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQKZJKUUUEFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)Cl)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324642 | |
| Record name | 2-chloro-5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303987-42-0 | |
| Record name | 2-chloro-5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine core substituted with a thiazole moiety, which is known for its diverse pharmacological properties. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight : 273.75 g/mol
- IUPAC Name : this compound
- Purity : Typically >95% in commercial preparations
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The thiazole ring enhances the compound's ability to interact with biological macromolecules.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing thiazole and piperazine moieties. For instance:
- Antibacterial Activity : The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. It exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 4 | Norfloxacin (2) |
| Escherichia coli | 8 | Chloromycin (7) |
Antifungal Activity
The compound also demonstrated antifungal properties against common pathogenic fungi:
- Fungal Strains Tested : Candida albicans and Aspergillus niger.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
Study on Neurotransmitter Modulation
A study focused on the effects of this compound on neurotransmitter systems revealed that it acts as a selective inhibitor of monoamine oxidase (MAO), particularly MAO-B. This inhibition is significant for potential therapeutic applications in treating neurodegenerative disorders.
- Findings :
- IC50 for MAO-B inhibition: 0.013 µM
- Selectivity Index: Higher selectivity for MAO-B over MAO-A
Cytotoxicity Assessment
In vitro tests conducted on various cancer cell lines demonstrated varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 15 | Significant cytotoxic effect |
| A549 | 30 | Moderate cytotoxic effect |
| L929 (Normal Fibroblast) | >100 | Non-toxic at tested concentrations |
Structure-Activity Relationship (SAR)
The presence of halogen substituents such as chlorine and fluorine in the molecular structure has been shown to enhance the biological activity of similar compounds. The electronic effects imparted by these groups play a crucial role in modulating interactions with biological targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Modifications and Bioactivity
Thiazole vs. Thiadiazole Derivatives
Replacing the thiazole ring with a 3-chloro-1,2,4-thiadiazole (as in 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine) alters solubility and bioactivity. The thiadiazole analog is used in antitumor research, with a sample solubility of 10 mM in solution, but its insecticidal potency remains uncharacterized .
Piperazine Conformation and Rigidity
The dihydropiperazine ring in the target compound adopts a rigid chair conformation, critical for mimicking imidacloprid’s pharmacophore. In contrast, acyclic analogs like 2-[(6-chloropyridin-3-yl)-methyl-(methyl)amino]-2-(cyanoimino)-N,N-dimethylacetamide lack rigidity and show negligible activity .
Substituted Phenyl Groups
- 2-Fluorophenyl vs.
Pharmacological and Physicochemical Properties
Solubility and Stability
- The target compound’s solubility is unspecified, but analogs like 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone exist as a yellow oil, suggesting hydrophobic tendencies .
- Thiadiazole derivatives (e.g., ) require storage at 2–8°C, indicating thermal instability compared to the target compound’s solid-state stability .
Data Table: Comparative Properties of Selected Analogs
Research Findings and Implications
- Bioisosteric Superiority : The dihydropiperazine ring in the target compound provides optimal overlap with imidacloprid’s pharmacophore, unlike regioisomers with displaced carbonyl groups (e.g., compound 5 in ), which show reduced activity .
- Synthetic Challenges : Low yields (26–43% in ) highlight the need for optimized protocols for piperazine-based scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
